molecular formula C16H18N2O5 B1593447 Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate CAS No. 731810-57-4

Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate

Cat. No. B1593447
M. Wt: 318.32 g/mol
InChI Key: RJOLGXRDBFYRMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route includes the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in methanol and water. Further details on alternative synthetic pathways would require additional research.


Molecular Structure Analysis

The molecular formula of Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate is C₁₂H₁₆N₂O₄. It features an indole ring system with a formyl group and a tert-butoxycarbonyl (Boc) amino protecting group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including deprotection of the Boc group. Traditional methods involve using trifluoroacetic acid (TFA) or other reagents to remove the Boc protecting group . Additionally, mild deprotection methods using oxalyl chloride have been reported .


Physical And Chemical Properties Analysis

  • Purity : 96%

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : tert-Butyloxycarbonyl-protected amino acids are used in peptide synthesis .
    • Method of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Scientific Field: Biochemistry

    • Application : Boc-protected amino acids are used in the synthesis of peptides .
    • Method of Application : Amino acid ionic liquids (AAILs) derived from commercially available Boc-protected amino acids (Boc-AAILs) are prepared . These Boc-AAILs are used as the starting materials in dipeptide synthesis .
    • Results : The coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Scientific Field: Medicinal Chemistry

    • Application : Boc-protected amino acids are used in the synthesis of pharmaceuticals .
    • Method of Application : A solution of Boc-protected amino acid in tert-butanol is added to a solution of the desired amino acid in NaOH . After being stirred at room temperature for 30 min, the reaction mixture is worked up by the standard method .
    • Results : The Boc-protected derivative of the amino acid is obtained .
  • Scientific Field: Chemical Synthesis

    • Application : Boc-protected amino acids are used in the synthesis of boronic acids .
    • Method of Application : A solution of Boc-protected amino acid in tert-butanol is added to a solution of the desired amino acid in NaOH . After being stirred at room temperature for 30 min, the reaction mixture is worked up by the standard method .
    • Results : The Boc-protected derivative of the amino acid is obtained .
  • Scientific Field: Material Science

    • Application : Boc-protected amino acids are used in the preparation of room-temperature ionic liquids .
    • Method of Application : A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) are prepared . These Boc-AAILs are used as the starting materials in dipeptide synthesis .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

  • Safety Information :

properties

IUPAC Name

methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLGXRDBFYRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650727
Record name Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate

CAS RN

731810-57-4
Record name Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731810-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 731810-57-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
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Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
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Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
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Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
Reactant of Route 5
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Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
Reactant of Route 6
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate

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